Cas no 1058232-01-1 (2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide)
![2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide structure](https://www.kuujia.com/scimg/cas/1058232-01-1x500.png)
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
- AKOS024494113
- 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
- F5061-0192
- 1058232-01-1
- 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
-
- Inchi: 1S/C13H14N6O2S/c1-2-19-12-11(17-18-19)13(16-8-15-12)22-7-10(20)14-6-9-4-3-5-21-9/h3-5,8H,2,6-7H2,1H3,(H,14,20)
- InChI Key: LXNNIUUEBPEFCE-UHFFFAOYSA-N
- SMILES: S(CC(NCC1=CC=CO1)=O)C1=C2C(=NC=N1)N(CC)N=N2
Computed Properties
- Exact Mass: 318.08989488g/mol
- Monoisotopic Mass: 318.08989488g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 124Ų
- XLogP3: 0.8
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5061-0192-30mg |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-1mg |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-10mg |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-25mg |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-2μmol |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-4mg |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-10μmol |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-40mg |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-50mg |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5061-0192-20μmol |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
1058232-01-1 | 20μmol |
$79.0 | 2023-09-10 |
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide Related Literature
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Professional Introduction to Compound with CAS No. 1058232-01-1 and Product Name: 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Compound with the CAS number 1058232-01-1 and the product name 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including a triazolo[4,5-d]pyrimidine core and a furan moiety, which are known to contribute to its unique pharmacological properties.
The triazolo[4,5-d]pyrimidine scaffold is a well-studied pharmacophore in medicinal chemistry, recognized for its ability to interact with various biological targets. This particular derivative, featuring a 3-ethyl substituent at the triazolopyrimidine ring and a sulfanyl group at the 7-position, has been designed to enhance binding affinity and selectivity. The presence of the sulfanyl group not only modulates the electronic properties of the molecule but also facilitates interactions with biological receptors through hydrogen bonding or other non-covalent interactions.
Furthermore, the acetamide moiety at the N-terminal position introduces a polar amide group, which can influence solubility and metabolic stability. The furan-2-ylmethyl substituent appended to the acetamide nitrogen adds another layer of complexity to the molecule's structure. The furan ring, known for its ability to engage in π-stacking interactions and hydrogen bonding, can enhance binding affinity to protein targets. This structural feature makes the compound a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies using molecular dynamics simulations have revealed that the combination of the triazolo[4,5-d]pyrimidine core and the furan moiety allows for optimal positioning within active sites of target proteins. This has been particularly relevant in efforts to develop inhibitors for enzymes involved in cancer pathways and inflammatory responses.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the triazolo[4,5-d]pyrimidine ring system followed by functionalization at the 7-position with a sulfanyl group. Subsequent introduction of the acetamide moiety and the furan-2-ylmethyl substituent completes the structural assembly. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising properties as an inhibitor of kinases and other enzymes implicated in disease processes. Specifically, it has shown potential in modulating signaling pathways associated with cell proliferation and survival. The dual functionality provided by the triazolo[4,5-d]pyrimidine core and the furan moiety appears to contribute to its ability to interact with multiple targets simultaneously.
One notable observation from recent research is the compound's ability to exhibit dose-dependent effects on target enzymes. At lower concentrations, it may act as a partial agonist or modulator, while at higher concentrations it may exert more potent inhibitory effects. This behavior suggests that fine-tuning of dosing regimens could be critical for therapeutic applications.
The pharmacokinetic profile of this compound is also an area of active investigation. Preliminary data indicate that it possesses reasonable oral bioavailability and metabolic stability under physiological conditions. However, further studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) properties.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for advancing this compound into clinical development. Collaborative efforts between synthetic chemists and regulatory experts are crucial for navigating the complex landscape of pharmaceutical regulations.
The integration of artificial intelligence (AI) tools into drug discovery workflows has accelerated the pace at which novel compounds like this one are being identified and optimized. AI-driven virtual screening methods have been particularly effective in identifying lead compounds with favorable pharmacokinetic profiles early in the discovery process.
The role of computational toxicology has also become increasingly important in assessing potential safety risks associated with new chemical entities before they enter clinical trials. Predictive models based on quantum mechanics/molecular mechanics (QM/MM) simulations have been used to evaluate potential interactions between this compound and biological macromolecules.
In conclusion,2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide (CAS No. 1058232-01-1) represents a promising candidate for further development as a therapeutic agent due to its unique structural features and demonstrated biological activity. Ongoing research efforts are focused on optimizing its synthetic route, elucidating its mechanism of action,and evaluating its preclinical safety profile, paving the way for future clinical investigations.
1058232-01-1 (2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide) Related Products
- 18245-29-9(Bicyclo[2.2.1]heptane,2-(trichlorosilyl)-)
- 1807078-87-0(3-Cyano-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile)
- 54541-46-7(N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride)
- 2171452-61-0(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-4-methylpentanoic acid)
- 213995-55-2(Acetamide, 2-[(4-nitrophenyl)amino]-)
- 946276-47-7(2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-nitrophenyl)acetamide)
- 500891-66-7(1-(2,5-Dimethylthiophen-3-yl)butan-1-one)
- 1247228-56-3(2-Azido-N-ethylacetamide)
- 67088-78-2(1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole)
- 2694729-54-7(ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo2.1.1hexane-4-carboxylate)



